1-Iodo-2-(propan-2-yloxy)cycloheptane
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Overview
Description
1-Iodo-2-(propan-2-yloxy)cycloheptane is an organic compound with the molecular formula C₁₀H₁₉IO. It is a cycloheptane derivative where an iodine atom and a propan-2-yloxy group are attached to the second carbon of the cycloheptane ring. This compound is used primarily in research settings and has various applications in organic synthesis and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-2-(propan-2-yloxy)cycloheptane typically involves the iodination of 2-(propan-2-yloxy)cycloheptane. This can be achieved through the reaction of 2-(propan-2-yloxy)cycloheptane with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1-Iodo-2-(propan-2-yloxy)cycloheptane can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Elimination: Strong bases like potassium tert-butoxide in solvents such as dimethyl sulfoxide or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of 2-(propan-2-yloxy)cycloheptane derivatives with different substituents replacing the iodine atom.
Elimination: Formation of cycloheptene derivatives.
Oxidation and Reduction: Formation of various oxidized or reduced cycloheptane derivatives.
Scientific Research Applications
1-Iodo-2-(propan-2-yloxy)cycloheptane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for potential pharmacological properties and as a building block for drug development.
Material Science: Used in the development of novel materials with specific properties.
Chemical Biology: Employed in studies involving the modification of biological molecules and pathways.
Mechanism of Action
The mechanism of action of 1-Iodo-2-(propan-2-yloxy)cycloheptane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The compound’s effects in biological systems would depend on its interaction with specific molecular targets and pathways, which are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1-Iodo-2-(1,1,1-trifluoropropan-2-yloxy)cycloheptane: Similar structure but with a trifluoropropan-2-yloxy group instead of a propan-2-yloxy group.
2-Iodo-1-(propan-2-yloxy)cycloheptane: Similar structure but with the iodine and propan-2-yloxy groups attached to different carbon atoms.
Uniqueness
1-Iodo-2-(propan-2-yloxy)cycloheptane is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Properties
Molecular Formula |
C10H19IO |
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Molecular Weight |
282.16 g/mol |
IUPAC Name |
1-iodo-2-propan-2-yloxycycloheptane |
InChI |
InChI=1S/C10H19IO/c1-8(2)12-10-7-5-3-4-6-9(10)11/h8-10H,3-7H2,1-2H3 |
InChI Key |
WSNQLRULQBFKQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1CCCCCC1I |
Origin of Product |
United States |
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